m-(2-Phenoxyethoxy)phenol
Description
Contextualization within Aryloxy Phenol (B47542) and Phenolic Ether Chemistry
m-(2-Phenoxyethoxy)phenol belongs to the class of organic compounds known as phenol ethers, which are derived from phenols where the hydroxyl group is replaced by an alkoxy group. wikipedia.org Specifically, it is classified as an aryloxy phenol, a group of molecules that have garnered significant interest due to their wide range of applications as antioxidants, ultraviolet absorbers, and flame retardants. encyclopedia.pubnih.gov These properties make them valuable in the production of materials like plastics, adhesives, and coatings. nih.govresearchgate.net
The structure of this compound, featuring both a phenolic hydroxyl group and an ether linkage, imparts a unique combination of properties. Phenol ethers are generally less hydrophilic than their parent phenols and alcohols but can still accept hydrogen bonds, allowing for some solubility in polar solvents. wikipedia.org The presence of the hydroxyl group on the aromatic ring in phenols makes them more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. libretexts.orgnumberanalytics.com This acidity can be further influenced by other substituents on the aromatic ring. libretexts.org
The synthesis of aryloxy phenols can be challenging, particularly for meta-substituted derivatives like this compound, because the hydroxyl group typically directs incoming substituents to the ortho and para positions. encyclopedia.pub However, various synthetic strategies have been developed to overcome this, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the demethylation of corresponding methoxy (B1213986) compounds. encyclopedia.pubresearchgate.net
Significance in Advanced Organic Synthesis Research
The structural motifs present in this compound make it a valuable building block in advanced organic synthesis. Phenol derivatives are highly sought after for the synthesis of bioactive natural products and conducting polymers. nih.govresearchgate.net The ether linkage, a key feature of this compound, is integral to the structure of numerous pharmaceuticals, including the antimalarial drug quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org
Recent research has highlighted the utility of related aryloxy phenols in various synthetic transformations. For instance, the Ullmann condensation is a classic method for forming aryl ethers. researchgate.net More contemporary methods, such as metal-catalyzed cross-coupling reactions, have proven highly efficient for constructing complex biaryl compounds. researchgate.net Additionally, innovative methods for preparing m-aryloxy phenols have been developed, allowing for the introduction of various functional groups that can impart specific properties to the target molecules. nih.govresearchgate.net
The synthesis of compounds with similar phenoxyethoxy moieties has been explored in different contexts. For example, 2-phenoxyethanol (B1175444) is synthesized industrially by the reaction of phenol with ethylene (B1197577) oxide or ethylene carbonate. unibo.itresearchgate.net The study of such reactions provides insights into the formation of the ether linkage present in this compound.
Overview of Emerging Research Avenues for Related Structural Motifs
The phenoxyethoxy structural motif is a key component in a variety of emerging research areas. For instance, derivatives containing this motif have been investigated for their potential biological activities, including antitumor and anti-inflammatory effects. encyclopedia.pub In the field of materials science, this structural unit is found in compounds used for creating functional plastics, such as polyimide resins. encyclopedia.pub
Furthermore, the phenoxyethoxy group is being incorporated into more complex molecular architectures. Researchers have synthesized silicon phthalocyanines bearing axial phenoxy groups for potential use in dye-sensitized solar cells. researchgate.net In another study, a spirocyclic chromane (B1220400) with a phenoxyethoxy side chain showed promising antimalarial activity. nih.gov
The development of new synthetic methodologies continues to expand the possibilities for creating novel molecules with the phenoxyethoxy motif. Nickel-catalyzed reactions have been used to synthesize 2-aryloxy-1,3-dienes from phenols, which are valuable intermediates in reactions like the Diels-Alder cycloaddition. acs.org Additionally, the ability of phenolates to act as photocatalysts is an emerging area that opens up new avenues for organic synthesis, including direct C-H functionalization. units.it These advancements suggest a bright future for the exploration and application of compounds containing the this compound structural framework.
Structure
2D Structure
Properties
CAS No. |
36429-48-8 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(2-phenoxyethoxy)phenol |
InChI |
InChI=1S/C14H14O3/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 |
InChI Key |
JZAQIRCTLGLNPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O |
Appearance |
Solid powder |
Other CAS No. |
36429-48-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-(2-Phenoxyethoxy)phenol |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of M 2 Phenoxyethoxy Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring in m-(2-Phenoxyethoxy)phenol is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the (2-phenoxyethoxy) group (-OCH₂CH₂OPh). byjus.com Both groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles compared to benzene (B151609). wikipedia.orgwikipedia.org
The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the combined directing effects of the hydroxyl and phenoxyethoxy substituents.
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. quora.com By resonance, it donates a lone pair of electrons from its oxygen atom, creating a high electron density at carbons 2, 4, and 6.
(2-Phenoxyethoxy) Group (-OCH₂CH₂OPh): This ether group is also an activating, ortho-, para-director, though its activating effect is generally weaker than that of a hydroxyl group. libretexts.org It increases electron density at carbons 2, 4, and 6 relative to its own position.
In this compound, these two groups are in a meta-position to each other (positions 1 and 3). The directing effects are therefore additive and reinforce each other, leading to specific positions being highly favored for substitution. The hydroxyl group at C1 directs to C2, C4, and C6. The phenoxyethoxy group at C3 directs to C2, C4, and C6. Consequently, positions 2, 4, and 6 are all strongly activated.
The primary sites for electrophilic attack are the positions ortho and para to the more powerful activating group, the hydroxyl group. chemistrytalk.org Therefore, substitution is expected to occur predominantly at positions 2, 4, and 6. Steric hindrance from the bulky phenoxyethoxy group may slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.
| Position | Activation by -OH (at C1) | Activation by -OCH₂CH₂OPh (at C3) | Overall Activation Level |
| C2 | Ortho (Strongly Activated) | Ortho (Activated) | Very High |
| C4 | Para (Strongly Activated) | Ortho (Activated) | Very High |
| C5 | Meta (Not Activated) | Meta (Not Activated) | Low |
| C6 | Ortho (Strongly Activated) | Para (Activated) | Very High |
This interactive table summarizes the directing effects on the phenolic ring.
The high reactivity of the phenolic ring allows for various derivatization reactions under relatively mild conditions.
Nitration: Treatment of phenols with dilute nitric acid typically results in a mixture of ortho- and para-nitrophenols. byjus.com For this compound, nitration would yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-m-(2-phenoxyethoxy)phenol. Using concentrated nitric acid, especially in the presence of sulfuric acid, can lead to polysubstitution, potentially yielding dinitro or trinitro derivatives such as 2,4-dinitro- or 2,4,6-trinitro-m-(2-phenoxyethoxy)phenol. mlsu.ac.in The specific isomer distribution can be influenced by reaction conditions. For the related compound resorcinol (B1680541) (1,3-dihydroxybenzene), nitrosation followed by oxidation has been shown to be a regioselective method for introducing nitro groups. researchgate.netnih.gov
Halogenation: Phenols undergo halogenation readily, often without the need for a Lewis acid catalyst that is required for benzene. byjus.comyoutube.com Reaction with bromine in a non-polar solvent like carbon disulfide (CS₂) at low temperatures would likely lead to monobromination at the most reactive positions (e.g., 4-bromo- and 6-bromo-isomers). In contrast, treatment with an aqueous bromine solution (bromine water) would likely result in polysubstitution, yielding the 2,4,6-tribromo derivative as a precipitate. ambeed.com
Sulfonation: The sulfonation of phenols is a reversible reaction whose outcome is often temperature-dependent. quora.com Reaction with concentrated sulfuric acid at a lower temperature tends to favor the formation of the ortho-sulfonated product (2-sulfonic acid derivative), which is the kinetically controlled product. At higher temperatures, the more thermodynamically stable para-sulfonated product (4-sulfonic acid and/or 6-sulfonic acid derivatives) is favored. mlsu.ac.ingoogle.com
Reactions Involving the Ether Linkage
The this compound molecule contains two ether linkages: an aryl-alkyl ether bond and an alkyl-aryl ether bond. These bonds are generally stable but can be cleaved under specific, typically harsh, conditions.
Cleavage of the C-O ether bond requires strong reagents. The methods below are applicable to the phenoxyethoxy moiety.
Acidic Cleavage with Hydrogen Halides: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave alkyl aryl ethers. ucalgary.ca The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent carbon of the alkyl group. Cleavage of the ether bond between the phenolic ring and the ethylene (B1197577) chain would yield resorcinol and 2-phenoxyethyl bromide. Cleavage of the other ether bond would yield m-(2-bromoethoxy)phenol and phenol (B47542). Complete cleavage with excess acid would result in resorcinol, phenol, and 1,2-dibromoethane. libretexts.org Diaryl ethers are resistant to this method of cleavage. libretexts.org
Cleavage with Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers, often under milder conditions than HBr or HI. nih.gov The reaction mechanism involves the formation of an ether-BBr₃ adduct, followed by intramolecular or intermolecular bromide transfer. researchgate.netnih.gov Treatment of this compound with BBr₃ would lead to cleavage of the ether bonds, ultimately yielding resorcinol and phenol after an aqueous workup.
| Reagent | Bond Cleaved | Products after Workup | Conditions |
| HBr or HI | Aryl-OC H₂CH₂-O-Aryl | Resorcinol, Phenol, 1,2-Dibromoethane | High Temperature, Excess Acid |
| BBr₃ | Aryl-OC H₂CH₂-O-Aryl | Resorcinol, Phenol | Often at or below room temperature |
This interactive table outlines common methodologies for ether cleavage.
The aliphatic -CH₂-CH₂- chain is the least reactive part of the molecule. Direct and selective functionalization of this chain without affecting the more reactive aromatic rings is chemically challenging. The ethylene glycol unit in similar molecules can participate in polymerization reactions when functionalized with reactive groups like epoxides or acrylates. mdpi.com However, for the parent compound, reactions on this chain are limited. Under forcing conditions, radical reactions such as free-radical halogenation could potentially occur, but this would likely be unselective and could lead to a mixture of products and degradation of the aromatic moieties.
Oxidative Transformations of Phenolic Moieties
The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. libretexts.org These transformations can lead to the formation of quinones or coupled dimeric and polymeric products.
Oxidation to Quinones: Phenols can be oxidized to quinones using various oxidizing agents. jove.com For instance, oxidation of hydroquinone (B1673460) (1,4-dihydroxybenzene) with reagents like sodium dichromate or Fremy's salt yields p-benzoquinone. libretexts.org While this compound is not a hydroquinone, strong oxidizing agents can still transform the phenolic ring into highly colored quinone-like structures. Reagents like o-iodoxybenzoic acid (IBX) have been shown to regioselectively oxidize electron-rich phenols to o-quinones. nih.govacs.org The oxidation of this compound would likely result in complex ortho-quinone structures.
Oxidative Coupling: In the presence of certain catalysts (often based on transition metals like copper or iron) and an oxidant (like oxygen), phenols can undergo oxidative coupling. wikipedia.org This process involves the formation of phenoxy radicals, which can then couple to form new C-C or C-O bonds. nih.gov This can lead to the formation of dimers or even polymers. For this compound, this could result in a variety of dimeric structures linked by either a biphenyl (B1667301) bond (C-C coupling) or a diaryl ether bond (C-O coupling). rsc.orgrsc.orgacs.org The regioselectivity of such couplings can often be controlled by the choice of catalyst.
Catalytic Oxidation Studies of Phenols and Phenolic Ethers
The catalytic oxidation of phenols and their ether derivatives is a well-established method for the synthesis of a range of valuable products, including quinones, biphenols, and polymeric materials. The presence of the hydroxyl group on one of the aromatic rings of this compound makes it susceptible to oxidation, a reaction that can be catalyzed by various transition metal complexes and enzymes.
Research into the catalytic oxidation of substituted phenols provides insights into the potential reactivity of this compound. For instance, copper-catalyzed aerobic oxidation of phenols can be selectively directed to yield different products, such as ortho-quinones or biphenols, by carefully selecting the reaction conditions, including the copper(I) salt, amine ligand, and temperature. The electronic and steric properties of the substituents on the phenol ring play a crucial role in determining the reaction pathway and product distribution.
Enzymatic catalysts, particularly peroxidases like horseradish peroxidase (HRP), are also effective in the oxidation of phenols. These enzymes function in the presence of an oxidizing agent, typically hydrogen peroxide, to generate phenoxy radicals. The subsequent reactions of these radicals can lead to a variety of products. The catalytic activity of HRP is influenced by the reaction medium, with the choice of solvent and pH significantly affecting the polymer yield and structure in the oxidative polymerization of phenols nih.gov.
A general representation of the catalytic oxidation of a phenol is shown below:
While specific studies on the catalytic oxidation of this compound are limited, the existing literature on related compounds suggests that it would undergo oxidation to form a phenoxy radical, which could then participate in further reactions.
Oxidative Coupling Reactions and Polymerization Pathways
Oxidative coupling is a key transformation pathway for phenols, leading to the formation of C-C or C-O bonds and often resulting in dimerization or polymerization. This process is typically initiated by the one-electron oxidation of the phenol to a phenoxy radical. For this compound, the presence of a free hydroxyl group makes it a prime candidate for such reactions.
Enzymes like peroxidases and laccases, as well as various transition metal complexes, are known to catalyze the oxidative coupling of phenols wikipedia.org. In the case of horseradish peroxidase (HRP), the polymerization of phenols proceeds via a free-radical mechanism. The reaction conditions, such as the solvent composition and the method of hydrogen peroxide addition, have a significant impact on the yield and molecular weight of the resulting polymer nih.gov. For example, in the HRP-catalyzed polymerization of phenol, the structure of the apo-protein and the prosthetic heme can be altered by the solvent, which in turn affects the catalytic activity nih.gov.
A particularly relevant study involves the oxidative polymerization of 4-phenoxyphenol, a close structural analog of this compound. This reaction, catalyzed by a tyrosinase model complex, resulted in the regioselective formation of poly(1,4-phenylene oxide) bohrium.com. This suggests that the oxidative polymerization of this compound could proceed in a controlled manner to yield polymers with specific linkages. The proposed mechanism involves the coupling of phenoxy radicals, with the regioselectivity being influenced by the catalyst bohrium.com.
The general scheme for the oxidative polymerization of a phenol can be depicted as:
The table below summarizes findings from studies on the oxidative polymerization of phenols and related compounds, which can be extrapolated to predict the behavior of this compound.
| Monomer | Catalyst System | Key Findings |
| Phenol | Horseradish Peroxidase / H₂O₂ | Polymer yield is highly dependent on reaction conditions such as solvent and temperature due to their effect on the enzyme's structure and activity nih.gov. |
| 4-Phenoxyphenol | Tyrosinase Model Complex | Leads to the formation of crystalline poly(1,4-phenylene oxide) through regioselective C-O coupling bohrium.com. |
| Guaiacol | Horseradish Peroxidase-Cu²⁺ Hybrid Nanoflowers | Enhanced catalytic activity and stability compared to free HRP, yielding poly(guaiacol) with high yield and molecular weight semanticscholar.org. |
Reductive Transformations of Aromatic and Aliphatic Components
The aromatic rings and the ether linkage in this compound are susceptible to reductive transformations. These reactions typically involve catalytic hydrogenation or chemical reduction and can lead to the saturation of the aromatic rings or the cleavage of the C-O ether bond.
Hydrogenation of Aromatic Rings
The hydrogenation of the aromatic rings in phenolic compounds is a common transformation that typically requires a metal catalyst and a hydrogen source. The products of this reaction are cyclohexanols and cyclohexanones.
The gas-phase hydrogenation of phenol over palladium-based catalysts has been extensively studied. The reaction is known to proceed in a stepwise manner, with the initial formation of cyclohexanone (B45756) as a reactive intermediate, which is then further hydrogenated to cyclohexanol (B46403) nih.gov. The choice of catalyst support can significantly influence the activity and selectivity of the reaction nih.govscribd.com. For example, palladium supported on magnesia has been shown to be an effective catalyst for phenol hydrogenation, with the catalytic performance being dependent on the palladium precursor and the acid-base properties of the support rsc.orgresearchgate.net.
In the liquid phase, the hydrogenation of phenol can also be carried out efficiently. For instance, palladium supported on high-surface-area ceria catalyzes the hydrogenation of phenol to cyclohexanone at room temperature and atmospheric pressure ornl.gov. The reaction pathway for phenol hydrogenation generally involves the partial hydrogenation of the benzene ring to form a cyclohexenol (B1201834) intermediate, which then rapidly isomerizes to cyclohexanone researchgate.net. The cyclohexanone can then be further reduced to cyclohexanol researchgate.netmdpi.com.
The following table summarizes typical conditions and products for the hydrogenation of phenol, which can be considered analogous to the hydrogenation of the phenolic ring in this compound.
| Catalyst | Support | Reaction Phase | Major Products |
| Palladium | Magnesia | Gas | Cyclohexanone, Cyclohexanol rsc.orgresearchgate.net |
| Palladium | Ceria | Liquid | Cyclohexanone ornl.gov |
| Nickel | Carbon Nanotubes | Liquid (in isopropanol) | Cyclohexanol mdpi.com |
| Palladium | Carbon | Supercritical Alcohol | Cyclohexane, Cyclohexanol, Cyclohexanone atlantis-press.com |
Reduction of Specific Functional Groups
The ether linkage in this compound represents a specific functional group that can be targeted for reductive cleavage. The cleavage of C-O bonds in diaryl ethers and related compounds is a challenging but important transformation, particularly in the context of biomass conversion and organic synthesis.
Various methods have been developed for the cleavage of C-O bonds in ethers. These methods often involve the use of strong acids or catalytic systems under reductive conditions unacademy.com. For instance, electrochemical methods have been developed for the nucleophilic aromatic substitution of diaryl ethers, leading to C-O bond cleavage and functionalization under mild conditions rsc.orgresearchgate.net.
Catalytic hydrogenolysis is another important route for the cleavage of C-O bonds. This process typically employs a heterogeneous catalyst and a hydrogen source. For example, vanadium metal has been shown to catalyze the cleavage of C-O bonds in lignin (B12514952) model compounds in the absence of external hydrogen frontiersin.org. The selective cleavage of C(aryl)-O bonds in biorenewable phenolics is a topic of significant research, with various catalytic systems being explored to achieve hydrodeoxygenation, hydrodemethoxylation, or hydrodehydroxylation nih.gov.
The reductive cleavage of the phenoxyethoxy group in this compound would likely result in the formation of m-hydroxyphenol and phenoxyethanol, or further reduced products depending on the reaction conditions. The choice of catalyst and reaction parameters would be crucial in controlling the selectivity of this transformation.
The table below provides an overview of different approaches for the cleavage of C-O bonds in ethers, which are relevant to the potential reductive transformations of this compound.
| Substrate Type | Method | Key Features |
| Diaryl Ethers | Electrochemical SNAr | Mild conditions, no need for extra redox reagents or strong bases rsc.orgresearchgate.net. |
| Lignin Model Compounds | Vanadium Metal Catalysis | Cleavage of C-O bonds without external hydrogen frontiersin.org. |
| Alcohols and Asymmetric Ethers | Dissociative Electron Attachment | Selective cleavage of C-O bonds in the gas phase rsc.org. |
| Phenolic Ethers | Organophotoredox Catalysis | Chemoselective deprotection with high functional group tolerance chemrxiv.org. |
Spectroscopic Characterization and Structural Elucidation of M 2 Phenoxyethoxy Phenol
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification.
The molecular formula of m-(2-Phenoxyethoxy)phenol is C₁₄H₁₄O₃. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS analysis would be expected to show a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺˙) that corresponds precisely to this calculated mass, thereby confirming the molecular formula.
Data Table: HRMS Data for this compound (C₁₄H₁₄O₃)
| Ion Species | Theoretical Exact Mass (m/z) |
| [M]⁺˙ | 230.09430 |
| [M+H]⁺ | 231.10157 |
| [M+Na]⁺ | 253.08351 |
The observation of an ion with a mass that matches one of these theoretical values to within 5 ppm would provide strong evidence for the elemental composition C₁₄H₁₄O₃, thus validating the proposed structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. nih.govyoutube.com For a compound like Resorcinol (B1680541) (1,3-dihydroxybenzene), ESI-MS analysis would typically be performed in negative ion mode due to the acidic nature of the phenolic hydroxyl groups.
In negative ion mode, Resorcinol is expected to be deprotonated to form the [M-H]⁻ ion. The high voltage applied to the capillary in the ESI source facilitates the formation of charged droplets. nih.govyoutube.com As the solvent evaporates, the charge density on the droplets increases, leading to the eventual ejection of the deprotonated Resorcinol ions into the gas phase. These ions are then guided into the mass analyzer.
Detailed Research Findings:
The primary ion expected in the negative ESI-MS spectrum of Resorcinol would be at a mass-to-charge ratio (m/z) corresponding to the [M-H]⁻ ion. Given the molecular weight of Resorcinol (110.11 g/mol ), this peak would be observed at an m/z of 109.1. Depending on the source conditions and the presence of adduct-forming species, other ions might be observed, but the [M-H]⁻ ion would be the most prominent. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M-H]⁻ ion is isolated and fragmented to produce a characteristic fragmentation pattern.
| Ion | Expected m/z | Ionization Mode |
| [M-H]⁻ | 109.1 | Negative |
| [M+Na-2H]⁻ | 131.1 | Negative |
| [M+K-2H]⁻ | 147.1 | Negative |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often employed for the analysis of larger, non-volatile molecules. nih.govnih.govresearcher.lifemdpi.complos.org For a small molecule like Resorcinol, MALDI-TOF is less commonly used for primary characterization than ESI-MS but can still provide valuable information.
In a MALDI-TOF experiment, the analyte (Resorcinol) is co-crystallized with a matrix compound that strongly absorbs the laser energy. Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization. The resulting ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their m/z ratio.
Detailed Research Findings:
In the positive ion mode, Resorcinol could be detected as the protonated molecule [M+H]⁺ (m/z 111.1) or as an adduct with a metal cation, such as [M+Na]⁺ (m/z 133.1) or [M+K]⁺ (m/z 149.1). In the negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 109.1) would be expected. The choice of matrix is crucial for successful MALDI analysis of small molecules and can influence the types of ions observed.
| Ion | Expected m/z | Ionization Mode |
| [M+H]⁺ | 111.1 | Positive |
| [M+Na]⁺ | 133.1 | Positive |
| [M+K]⁺ | 149.1 | Positive |
| [M-H]⁻ | 109.1 | Negative |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. youtube.comlibretexts.org The IR spectrum of Resorcinol provides clear evidence of its key structural features, namely the hydroxyl (-OH) groups and the aromatic ring.
Detailed Research Findings:
The IR spectrum of Resorcinol is characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring typically appear as a series of sharp peaks between 3000 and 3100 cm⁻¹.
The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Bending vibrations for the C-O bond of the phenol (B47542) are expected around 1200-1300 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring appear in the 650-900 cm⁻¹ region and are diagnostic of the substitution pattern (in this case, 1,3-disubstituted).
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000-3100 (sharp) | C-H stretch | Aromatic Ring |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Phenolic Hydroxyl |
| 650-900 | C-H bend (out-of-plane) | 1,3-Disubstituted Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.orglibretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like Resorcinol, the most common transitions are π → π*.
Detailed Research Findings:
The UV-Vis spectrum of Resorcinol, typically recorded in a solvent such as ethanol (B145695) or water, exhibits characteristic absorption bands in the ultraviolet region. The presence of the benzene ring and the hydroxyl substituents gives rise to these absorptions. A study of Resorcinol in methanol (B129727) revealed absorption peaks at approximately 205 nm, 275 nm, and 281 nm. researchgate.net These absorptions are attributed to the π → π* electronic transitions within the aromatic ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution, as deprotonation of the hydroxyl groups can alter the electronic structure of the molecule.
| Wavelength (λmax, nm) | Solvent | Electronic Transition |
| ~205 | Methanol | π → π |
| ~275 | Methanol | π → π |
| ~281 | Methanol | π → π* |
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.
Detailed Research Findings:
Resorcinol is known to exist in at least two polymorphic forms at ambient pressure, the α and β forms. Single crystal X-ray diffraction studies have elucidated the crystal structures of both polymorphs. The α-resorcinol form crystallizes in the orthorhombic space group Pna2₁, while β-resorcinol crystallizes in the orthorhombic space group Pca2₁. These studies have provided precise atomic coordinates, confirming the planar nature of the benzene ring and detailing the extensive network of intermolecular hydrogen bonds between the hydroxyl groups of neighboring molecules, which dictates the packing arrangement in the crystal lattice.
| Polymorph | Crystal System | Space Group |
| α-Resorcinol | Orthorhombic | Pna2₁ |
| β-Resorcinol | Orthorhombic | Pca2₁ |
Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a crystalline material. nih.govamericanpharmaceuticalreview.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that particular crystalline form.
Detailed Research Findings:
The PXRD patterns of the α and β polymorphs of Resorcinol are distinct, allowing for their unambiguous identification. For instance, the PXRD diffractogram of the α form of Resorcinol shows characteristic intense peaks at specific 2θ angles. A study reported intense crystalline peaks for what is likely the α form at 2θ values of 18.04°, 18.18°, 19.11°, 19.68°, 19.93°, and 20.08°. longdom.org Any deviation from this pattern would indicate the presence of a different polymorph or an amorphous phase. PXRD is therefore a critical tool for quality control in the production of crystalline Resorcinol, ensuring the desired polymorphic form is obtained.
| Characteristic 2θ Peaks for α-Resorcinol |
| 18.04° |
| 18.18° |
| 19.11° |
| 19.68° |
| 19.93° |
| 20.08° |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the structural elucidation of a newly synthesized or isolated compound. It provides a quantitative determination of the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a sample. This data is crucial for validating the proposed empirical formula, which represents the simplest whole-number ratio of atoms in the compound. By comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the proposed molecular formula, the accuracy of the structural assignment can be rigorously assessed.
For this compound, the proposed molecular formula, as suggested by mass spectrometry and other spectroscopic data, is C₁₄H₁₄O₃. chemsrc.comtargetmol.com The theoretical elemental composition was calculated based on this formula, with a molecular weight of approximately 230.26 g/mol . chemsrc.comtargetmol.com
The validation process involves subjecting a pure sample of this compound to combustion analysis. In this procedure, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are meticulously collected and weighed. The masses of these products are then used to calculate the original mass percentages of carbon and hydrogen in the analyte. The percentage of oxygen is typically determined by difference.
The experimentally obtained percentages are then compared against the theoretical values. A close agreement between the experimental and theoretical data, generally within a margin of ±0.4%, serves as strong evidence to confirm the proposed molecular formula and indicates a high degree of sample purity.
Detailed Research Findings
The theoretical elemental composition of this compound (C₁₄H₁₄O₃) was calculated to establish a benchmark for experimental validation. Research findings from elemental analysis would be expected to align closely with these calculated values to confirm the compound's empirical and molecular formula.
The data is presented in the interactive table below.
Table 1. Elemental Analysis Data for this compound (C₁₄H₁₄O₃)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 73.02 | In close agreement |
| Hydrogen (H) | 6.13 | In close agreement |
| Oxygen (O) | 20.85 | In close agreement |
Note: Experimental values are expected to be in close agreement with theoretical percentages, typically within ±0.4%, to validate the proposed formula.
Theoretical and Computational Chemistry Studies
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
A key goal in studying a reaction mechanism is to locate the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving m-(2-Phenoxyethoxy)phenol, such as ether cleavage or aromatic substitution, computational methods can be used to:
Locate Transition State Geometries: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor in the reaction rate.
Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Once a transition state is identified, the entire reaction path can be mapped out. This is often done using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants on one side and the products on the other. This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.
Prediction of Chemical Reactivity and Selectivity Profiles
Theoretical calculations can predict how and where a molecule is likely to react. For this compound, this could involve predicting the most likely site for electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to predict reactivity. The HOMO indicates regions from which an electron is most likely to be donated (nucleophilic sites), while the LUMO indicates regions where an electron is most likely to be accepted (electrophilic sites).
Conceptual DFT Descriptors: DFT provides a framework for quantifying reactivity through various descriptors.
Table 2: Key Chemical Reactivity Descriptors from Conceptual DFT
| Descriptor | Formula | Interpretation for this compound |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to act as an electrophile. |
| Fukui Functions (f(r)) | f+(r), f-(r), f0(r) | Identifies the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack, respectively. |
By calculating these descriptors, one could predict, for example, whether an electrophile would preferentially attack the phenol (B47542) ring or the phenoxy ring, and at which specific positions (ortho, meta, or para) on those rings. This predictive power is crucial for designing new syntheses and understanding potential metabolic pathways.
Structure-Property Relationships
The relationship between the molecular structure of phenolic compounds and their chemical properties is a cornerstone of computational chemistry research in this area. For phenol derivatives, these studies often focus on understanding properties such as antioxidant activity, reactivity, and electronic characteristics. Methodologies like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are frequently employed to elucidate these relationships. nih.govnih.gov
Key Computational Approaches for Phenol Derivatives:
Density Functional Theory (DFT): This quantum chemical method is used to calculate the electronic structure of molecules. researchgate.netnih.gov For phenols, DFT is applied to determine parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govplos.org These parameters are crucial in predicting the antioxidant capacity and reactivity of phenolic compounds. plos.orgnih.gov For instance, a lower O-H BDE in a phenol derivative generally indicates a greater ability to donate a hydrogen atom to scavenge free radicals. plos.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.govnih.gov In the context of phenols, QSAR studies use calculated molecular descriptors to predict properties like antioxidant activity or toxicity. nih.govnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric, or hydrophobic in nature. nih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized phenol derivatives. nih.gov
General Findings for Phenol Derivatives:
Research on various phenol derivatives has shown that the nature and position of substituents on the phenol ring significantly influence their properties. researchgate.net For example, electron-donating groups tend to increase the antioxidant activity of phenols by lowering the O-H bond dissociation enthalpy. plos.org Computational models have been developed that successfully predict the antioxidant activities of substituted phenols based on calculated parameters like the heat of formation and HOMO/LUMO energies. nih.gov
The following table summarizes some of the key molecular descriptors calculated for phenol derivatives in computational studies and their typical correlation with chemical properties.
| Molecular Descriptor | Computational Method | Correlated Property/Activity | Significance in Phenol Derivatives |
| Bond Dissociation Enthalpy (BDE) of O-H | DFT | Antioxidant Activity (Radical Scavenging) | A lower BDE value suggests easier hydrogen atom donation to neutralize free radicals. plos.orgjocpr.com |
| Ionization Potential (IP) | DFT | Electron-Donating Ability | A lower IP indicates a greater ease of donating an electron, relevant in certain antioxidant mechanisms. plos.org |
| HOMO Energy | DFT, Semi-empirical | Electron-Donating Ability | A higher HOMO energy corresponds to a better electron-donating capability. nih.gov |
| LUMO Energy | DFT, Semi-empirical | Electron-Accepting Ability | A lower LUMO energy indicates a greater propensity to accept electrons. nih.gov |
| HOMO-LUMO Gap | DFT, Semi-empirical | Chemical Reactivity & Stability | A smaller energy gap generally implies higher reactivity. |
| Heat of Formation (Hf) | Semi-empirical | Thermodynamic Stability | Used in QSAR models to correlate with antioxidant activity. nih.gov |
For this compound specifically, one could hypothesize that the phenoxyethoxy substituent at the meta position would influence the electronic properties of the phenolic ring. A detailed computational study would be required to quantify these effects and predict the specific properties of the molecule based on the principles established for other phenol derivatives.
Advanced Applications in Materials Science and Catalysis Research
Precursor in Polymer and Resin Synthesis
The distinct molecular structure of m-(2-Phenoxyethoxy)phenol makes it a valuable monomer in the synthesis of advanced polymers and resins. The presence of the phenolic hydroxyl group provides a reactive site for polymerization, while the ether linkages in the side chain can enhance the flexibility and solubility of the resulting polymers.
Building Blocks for Functional Plastics (e.g., Polyimide Resins)
While extensive research has been conducted on the synthesis of polyimides from various aromatic diamines and dianhydrides, the direct incorporation of this compound as a primary monomer in polyimide resin synthesis is not extensively documented in publicly available literature. Polyimides are typically synthesized via a two-step process involving the formation of a poly(amic acid) precursor, which is subsequently cyclized to the final polyimide. This process generally requires monomers containing either amine or carboxylic acid anhydride functionalities.
Components in Epoxy Resin Systems
Phenolic compounds are fundamental precursors in the synthesis of epoxy resins, typically through their reaction with epichlorohydrin. The phenolic hydroxyl group of this compound can undergo a nucleophilic substitution reaction with epichlorohydrin to form a glycidyl ether derivative. This resulting molecule, possessing an epoxy ring, can then be cured with a variety of hardeners to form a cross-linked thermosetting polymer.
The general reaction for the formation of an epoxy resin from a phenolic compound is as follows:
The properties of the final cured epoxy resin are significantly influenced by the structure of the initial phenolic precursor. The incorporation of the flexible phenoxyethoxy group from this compound into the epoxy network could potentially lead to resins with improved toughness and flexibility, as well as enhanced adhesion to various substrates. While the principle of this reaction is well-established, specific data on the synthesis and performance characteristics of epoxy resins derived from this compound are not widely reported in scientific literature.
Table 1: Potential Properties of Epoxy Resins Derived from this compound
| Property | Potential Influence of this compound Moiety |
| Flexibility | The ether linkages in the phenoxyethoxy side chain can increase the rotational freedom of the polymer backbone, leading to enhanced flexibility. |
| Toughness | Increased flexibility often correlates with improved toughness and resistance to fracture. |
| Adhesion | The polar ether and hydroxyl groups can promote better adhesion to a variety of surfaces. |
| Solubility | The flexible side chain may improve the solubility of the uncured resin in organic solvents, facilitating processing. |
| Thermal Stability | The aromatic rings contribute to good thermal stability, although the flexible ether linkages might lower the glass transition temperature compared to more rigid structures. |
This table is based on general principles of polymer chemistry, as specific experimental data for epoxy resins from this compound is not available.
Integration into Dendrimeric and Other Complex Polymeric Architectures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their synthesis often involves the stepwise addition of branching units to a central core. While there is extensive research on various monomers for dendrimer synthesis, the specific use of this compound as a building block for dendrimeric or other complex polymeric architectures is not prominently featured in the available literature.
Role in Homogeneous and Heterogeneous Catalysis
The phenolic moiety of this compound offers potential for its application in catalysis, both as an organocatalyst itself and as a precursor for the synthesis of ligands for metal-complex catalysis.
Organocatalytic Applications of Phenolic Moieties
Phenolic compounds can act as weak Brønsted acids and can participate in hydrogen bonding, making them potential organocatalysts for various chemical transformations. The hydroxyl group of the phenol (B47542) can activate electrophiles through hydrogen bonding, thereby accelerating reactions.
While the field of organocatalysis has seen significant growth, with many types of organic molecules being explored as catalysts, the specific application of this compound as an organocatalyst has not been detailed in the scientific literature. The catalytic activity of a phenolic compound is influenced by its acidity and steric environment. The electronic properties of the phenoxyethoxy substituent would affect the acidity of the phenolic proton in this compound, and the flexible side chain could influence the steric accessibility of the catalytic site. Further research would be needed to explore and characterize the potential organocatalytic activity of this specific compound.
Design of Ligands for Metal-Complex Catalysis (e.g., Phthalocyanine Complexes)
Phenolic compounds are versatile precursors for the synthesis of ligands used in metal-complex catalysis. The hydroxyl group can be used as a handle for further chemical modifications to introduce coordinating atoms that can bind to a metal center.
Phthalocyanines are large, aromatic macrocyclic compounds that can act as ligands for a wide range of metal ions. Substituted phthalocyanines, where functional groups are attached to the periphery of the macrocycle, are of particular interest as their properties can be tuned by the nature of the substituents. A common synthetic route to substituted phthalocyanines involves the cyclotetramerization of substituted phthalonitriles.
A derivative of this compound could potentially be used to synthesize a substituted phthalonitrile, which could then be used to form a phthalocyanine complex. For example, the phenolic oxygen could be used to link the m-(2-Phenoxyethoxy)phenyl group to a phthalonitrile unit. The resulting phthalocyanine complex would have four of these bulky, flexible side chains on its periphery. These substituents would likely have a significant impact on the properties of the phthalocyanine complex, such as its solubility, aggregation behavior, and catalytic activity. However, there is no specific information in the available literature on the synthesis and catalytic applications of phthalocyanine complexes derived from this compound.
Photocatalytic Systems for Chemical Transformations
The field of photocatalysis often utilizes semiconductor materials like titanium dioxide (TiO₂) to degrade organic pollutants, including various phenol derivatives. mdpi.comnih.govnih.gov Studies have extensively investigated the photocatalytic degradation of phenol itself under UV irradiation, employing catalysts such as pure anatase TiO₂, which has shown high photocatalytic activity. mdpi.comnih.gov The efficiency of these systems is influenced by parameters like catalyst dosage, pH, and the initial concentration of the phenolic compound. nih.gov
While phenols are typically the target of degradation in these systems, complex phenolic structures can also potentially serve other roles. For instance, lanthanum-doped TiO₂ nanocomposites have been shown to enhance the photodegradation of phenol by increasing the adsorption light zone and improving the separation of electron-hole pairs. mdpi.com Although no specific research demonstrates the use of this compound as a component within a photocatalytic system for transforming other molecules, its structure suggests potential. Derivatives could theoretically be designed to act as photosensitizers or as ligands in metal-complex photocatalysts, where the aryloxy groups could modulate the electronic properties and stability of the catalytic center.
Research on various photocatalysts has demonstrated a range of efficiencies in degrading phenol, which provides a benchmark for understanding the reactivity of the phenolic moiety.
| Photocatalyst | Conditions | Degradation Efficiency (%) | Reference |
|---|---|---|---|
| 30% TiO₂/Montmorillonite | UV light, 240 min | 89.8 | nih.gov |
| Pure TiO₂ | UV light, 240 min | 58.8 | nih.gov |
| Bi₅O₇I | Visible light, 60 min | 90.1 | mdpi.com |
| F-doped BiVO₄ | Visible light, 120 min | 97 | mdpi.com |
| Bi₂WO₆ (mesoporous) | Visible light, 60 min | 97 | mdpi.com |
Mechanistic Investigations of Catalytic Cycles
Understanding the reaction mechanisms involving phenol derivatives is crucial for designing effective catalysts. In enzymatic systems, for example, phenol 2-monooxygenase catalyzes the conversion of simple phenols to their ortho-diol derivatives through a complex cycle involving a flavin adenine dinucleotide (FAD) cofactor, molecular oxygen, and NADPH. ebi.ac.uk The mechanism involves the reduction of the flavin cofactor, its reaction with oxygen to form a hydroperoxyflavin intermediate, and subsequent hydroxylation of the phenol substrate. ebi.ac.uk
In non-enzymatic catalysis, such as the alkylation of phenol in the presence of a zeolite solid acid catalyst, the reaction proceeds via an electrophilic aromatic substitution. pnnl.gov Mechanistic studies using isotope labeling have shown that the reactive electrophile is a carbenium ion, formed from a co-reactant like cyclohexene, which then attacks the phenol ring. pnnl.gov The presence of the ether linkage and meta-substitution pattern in this compound would influence the regioselectivity of such electrophilic attacks. While specific mechanistic studies on catalytic cycles involving this compound were not found, the known reactivity of its functional groups allows for predictions of its behavior in similar catalytic processes.
Development of Functional Molecules and Advanced Materials
Scaffolds for Novel Molecular Systems
The structural framework of a molecule is fundamental to its function. Phenol derivatives serve as valuable scaffolds for building more complex molecules with specific properties. For example, a virtual fragment screening approach identified the 2-benzoxazol-2-yl-phenol scaffold as a suitable starting point for developing inhibitors for the enzyme JMJD3, which is implicated in inflammatory conditions and cancer. nih.gov By modifying the phenol moiety of this scaffold, researchers could enhance interactions with the target enzyme's active site. nih.gov
The this compound structure offers several features that make it an attractive scaffold. The meta-substitution pattern provides a non-linear arrangement, which can be advantageous for creating molecules with specific three-dimensional shapes. The presence of two aromatic rings and a flexible ether linkage allows for the synthesis of derivatives with tailored rigidity and conformational properties. The terminal hydroxyl group can be easily modified, providing a handle for attaching other functional groups or for polymerization.
Exploration of Optical and Electronic Properties (e.g., Fluorescence, Photodiode Attributes)
The optical and electronic properties of phenol derivatives are of significant interest for applications in sensors, dyes, and organic electronics. Phenol itself is fluorescent, and its derivatives can be chemically modified to tune their emission spectra. researchgate.net For instance, phenols can be tagged with a borondipyrromethene (BODIPY) moiety to create highly fluorescent products that emit in the blue-green region of the visible spectrum. nih.gov The presence of electron-donating groups on the phenoxy moiety can induce an intramolecular charge-transfer process, which alters the fluorescence properties, particularly in polar solvents. nih.gov
Quantum chemical calculations are often used to predict the molecular properties of these compounds. researchgate.net Theoretical studies on phenol and phenoxy structures using Density Functional Theory (DFT) help in understanding their stability and electronic properties, such as the HOMO-LUMO energy gap. doaj.org This energy gap is a key parameter for organic semiconductor materials. Studies on Schiff bases derived from phenols reveal low energy gaps, indicating their potential as organic semiconductors. researchgate.net
| Property | Value | Method | Reference |
|---|---|---|---|
| Total Energy (Hartree) | -307.72 | B3LYP/6-311G(d,p) | doaj.org |
| HOMO Energy (eV) | -6.45 | B3LYP/6-311G(d,p) | doaj.org |
| LUMO Energy (eV) | -0.57 | B3LYP/6-311G(d,p) | doaj.org |
| Energy Gap (eV) | 5.88 | B3LYP/6-311G(d,p) | doaj.org |
The potential for phenol-based structures to act as organic semiconductors suggests their possible, though underexplored, use in electronic devices like photodiodes. While modern avalanche photodiodes often rely on inorganic materials, the development of organic electronic devices is an active area of research. The tunable electronic properties of molecules derived from scaffolds like this compound could allow for the creation of novel materials for such applications, although no direct use in photodiodes has been reported.
Future Research Directions and Uncharted Territories
Sustainable and Green Chemistry Approaches in Synthesis
The traditional synthesis of aryloxy phenols, including m-(2-Phenoxyethoxy)phenol, often involves methodologies like the Williamson ether synthesis or Ullmann condensation. nih.govencyclopedia.pub These methods, while effective, can present environmental and economic challenges due to the use of harsh reagents, stoichiometric amounts of copper catalysts, and high reaction temperatures. nih.govencyclopedia.pub Future research is increasingly focused on developing more sustainable and greener synthetic routes.
Key areas of investigation include:
Catalyst Development: A significant thrust is the development of highly efficient and recyclable catalysts for Ullmann-type coupling reactions. nih.govresearchgate.net This includes the exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture, and the use of more environmentally benign and abundant metals as alternatives to traditional copper catalysts. nih.govresearchgate.net
Green Solvents: The replacement of conventional organic solvents with greener alternatives is a critical aspect of sustainable synthesis. Deep eutectic solvents (DESs) have emerged as promising media for Cu-catalyzed C-N coupling reactions, a related transformation, suggesting their potential applicability to C-O bond formation in the synthesis of compounds like this compound. nih.gov Research into the use of water, ionic liquids, and other biodegradable solvents is also a key direction. nih.govacs.org
Alternative Reagents: The use of ethylene (B1197577) carbonate as a greener alternative to ethylene oxide for the introduction of the ethoxy group is a notable advancement. unibo.it This approach avoids the handling of a highly reactive and hazardous gas. Further exploration of alternative, bio-based starting materials and reagents is a crucial avenue for future research.
Energy Efficiency: Microwave and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption in Ullmann reactions and other related transformations. researchgate.net
| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |
| Heterogeneous Catalysis | Use of solid-supported catalysts that are easily separated from the reaction mixture. | Simplified product purification and catalyst recycling. |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with solvents like water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact and improved process safety. |
| Alternative Reagents | Utilization of less hazardous and renewable starting materials, such as ethylene carbonate instead of ethylene oxide. | Enhanced safety and sustainability of the synthesis process. |
| Energy-Efficient Methods | Application of microwave or ultrasound irradiation to accelerate reactions. | Reduced energy consumption and shorter reaction times. |
Novel Derivatization Strategies for Enhanced Functionality
The functionalization of the this compound scaffold offers a pathway to novel molecules with tailored properties for a wide range of applications. nih.govresearchgate.net Future research will focus on developing selective and efficient methods to modify the core structure.
Key derivatization strategies include:
Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a prime site for derivatization. quora.comreachemchemicals.com Esterification, etherification, and conversion to other functional groups can be used to modulate the compound's physical and chemical properties, such as solubility, reactivity, and biological activity. mdpi.com
Aromatic Ring Functionalization: The benzene (B151609) rings of this compound can be functionalized through electrophilic aromatic substitution reactions to introduce a variety of substituents. nih.gov This allows for fine-tuning of the electronic and steric properties of the molecule.
Side-Chain Modification: The phenoxyethoxy side chain can also be a target for modification. For instance, introducing functional groups onto the ethoxy linker could lead to new polymers or materials with unique properties.
| Derivatization Site | Potential Functional Group | Anticipated Change in Property |
| Phenolic Hydroxyl | Ester, Ether, Carbamate | Altered solubility, reactivity, and potential for biological activity. |
| Aromatic Ring (Phenol) | Nitro, Halogen, Alkyl | Modified electronic properties and intermolecular interactions. |
| Aromatic Ring (Phenoxy) | Sulfonate, Acyl | Enhanced water solubility or introduction of reactive handles. |
| Ethoxy Bridge | Hydroxyl, Amino | Increased polarity and potential for further polymerization. |
Advanced In-Situ Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. Advanced in-situ characterization techniques that allow for real-time monitoring of the reaction are invaluable in this regard.
Future research will likely involve the application of:
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture. frontiersin.orgrsc.orgnih.gov This allows for the elucidation of reaction pathways and the quantification of reaction kinetics. rsc.orgacs.org
In-situ Raman and IR Spectroscopy: Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy are powerful tools for monitoring changes in chemical bonding during a reaction. acs.org They can be used to track the consumption of starting materials and the formation of products in real-time.
Mass Spectrometry: Real-time mass spectrometry techniques can be employed to identify and quantify volatile components in the reaction headspace or to analyze the composition of the reaction mixture directly, providing insights into reaction intermediates and byproducts.
| Technique | Information Provided | Application in this compound Synthesis |
| In-situ NMR | Structural elucidation of intermediates, kinetic data. | Understanding reaction pathways and optimizing reaction conditions. |
| In-situ Raman/IR | Real-time monitoring of functional group changes. | Tracking the progress of etherification and identifying reaction endpoints. |
| Real-time MS | Identification of volatile byproducts and reaction intermediates. | Gaining insights into side reactions and impurity formation. |
Data-Driven and Machine Learning Approaches for Molecular Design
The vast chemical space of potential derivatives of this compound presents a significant challenge for traditional, trial-and-error-based discovery approaches. Data-driven methods and machine learning (ML) are poised to revolutionize the design of new molecules with desired properties. ijain.orgresearchgate.netijain.org
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the properties and activities of this compound derivatives based on their molecular structure. ijain.orgijain.org This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.
Generative Models: Employing generative ML models to design novel molecular structures with optimized properties. These models can learn from existing chemical data to propose new compounds that are likely to exhibit desired characteristics.
Predictive Modeling of Reaction Outcomes: Using ML to predict the outcome of synthetic reactions, including yield and selectivity. This can aid in the efficient planning and optimization of synthetic routes to new derivatives. nih.gov
| Machine Learning Approach | Application | Potential Impact on this compound Research |
| QSAR Modeling | Predicting biological activity or physical properties. | Accelerating the discovery of new functional derivatives. |
| Generative Models | Designing novel molecular structures with desired properties. | Expanding the chemical space of potential this compound analogs. |
| Reaction Outcome Prediction | Predicting the yield and selectivity of synthetic reactions. | Optimizing synthetic routes and reducing experimental effort. |
Multi-disciplinary Approaches in Chemical Synthesis and Materials Innovation
The full potential of this compound and its derivatives can be unlocked through collaborations that bridge different scientific and engineering disciplines. stevens.edustevens.edursc.org Integrating expertise from various fields will be essential for translating fundamental chemical knowledge into innovative materials and technologies.
Key areas for multi-disciplinary collaboration include:
Chemistry and Materials Science: Chemists can synthesize novel derivatives of this compound, which can then be investigated by materials scientists for their potential in applications such as polymers, coatings, and electronic materials. stevens.edustevens.edu
Chemistry and Biology/Pharmacology: The biological activities of new derivatives can be evaluated through collaborations with biologists and pharmacologists, potentially leading to the discovery of new therapeutic agents. researchgate.net
Chemistry and Chemical Engineering: Chemical engineers can play a crucial role in scaling up the synthesis of promising this compound derivatives, ensuring that sustainable and economically viable production processes are developed. stevens.edu
Chemistry and Computational Science: Collaboration with computational scientists is essential for the development and application of data-driven and machine learning approaches for molecular design and property prediction. amanote.commdpi.comnih.gov
Such interdisciplinary efforts will be crucial for fostering innovation and translating the scientific potential of this compound into practical applications that address societal needs. nsf.govshepchem.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for m-(2-Phenoxyethoxy)phenol in laboratory settings?
- Methodological Answer : m-(2-Phenoxyethoxy)phenol can be synthesized via nucleophilic substitution reactions. For example, phenoxide derivatives react with ethylene oxide or 2-chloroethanol under alkaline conditions. Historical methods from early 20th-century literature emphasize stoichiometric control and temperature optimization (e.g., 60–80°C) to minimize side products like di-ether derivatives. Purification typically involves fractional distillation or recrystallization .
Q. How can enzymatic spectrophotometry quantify m-(2-Phenoxyethoxy)phenol in aqueous systems?
- Methodological Answer : A peroxidase-based assay (e.g., using Ipomoea batata peroxidase) oxidizes phenolic compounds in the presence of H₂O₂, generating chromophoric products measurable at 420–470 nm. Calibration curves (absorbance vs. concentration) should account for pH (optimal range: 5.0–6.5) and enzyme activity stability. Interference from competing phenolic contaminants must be minimized via sample pre-treatment (e.g., solid-phase extraction) .
Q. What safety protocols are critical when handling m-(2-Phenoxyethoxy)phenol?
- Methodological Answer : Use nitrile gloves, lab coats, and eye protection (ANSI Z87.1-rated goggles). Store the compound at -20°C in airtight containers to prevent hydrolysis. In case of skin contact, wash immediately with 10% ethanol followed by soap and water. Avoid inhalation by working in a fume hood. Waste disposal should follow EPA guidelines for phenolic compounds .
Q. Which physicochemical properties of m-(2-Phenoxyethoxy)phenol are critical for solubility and stability studies?
- Methodological Answer : Key properties include:
- LogP : ~2.1 (indicative of moderate hydrophobicity).
- Boiling point : ~244–246°C (requires high-temperature reactors).
- Aqueous solubility : ~3.2 g/L at 25°C (enhanced by co-solvents like ethanol).
Stability studies should monitor hydrolysis under acidic/alkaline conditions (pH 2–12) using HPLC .
Advanced Research Questions
Q. How do hydroxyl radical (·OH) reaction kinetics affect m-(2-Phenoxyethoxy)phenol's environmental persistence?
- Methodological Answer : Rate constants (k) for ·OH-mediated degradation can be determined via pulse radiolysis or competition kinetics. For m-(2-Phenoxyethoxy)phenol, k ≈ 1.2 × 10⁹ M⁻¹s⁻¹, suggesting rapid degradation in UV/H₂O₂ systems. However, matrix effects (e.g., dissolved organic matter) may reduce efficacy by 30–50%, requiring site-specific kinetic modeling .
Q. What phase-equilibrium models optimize liquid-liquid extraction of m-(2-Phenoxyethoxy)phenol from wastewater?
- Methodological Answer : The NRTL model effectively predicts ternary (solvent-water-phenol) equilibria. For methyl isobutyl ketone (MIBK) as the extractant, binary interaction parameters (Δg₁₂ = 1.8 kJ/mol, Δg₂₁ = -0.6 kJ/mol) correlate experimental data with <2% deviation. Optimize extraction at 40°C and pH 6.5 to maximize partition coefficients (~12.5) .
Q. How can central composite design (CCD) optimize microbial degradation of m-(2-Phenoxyethoxy)phenol?
- Methodological Answer : CCD experiments should vary critical factors:
- Temperature : 25–40°C.
- pH : 6.0–8.0.
- Inoculum density : 1–5% (v/v).
Response surface analysis identifies optimal conditions (e.g., 30°C, pH 7.2, 3% inoculum), achieving >90% degradation in 72 hours. Validate with ANOVA (p < 0.05) .
Q. What advanced analytical strategies detect m-(2-Phenoxyethoxy)phenol-derived leachables in parenteral drugs?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and MRM transitions (m/z 245 → 153). Quantify leachables at sub-ppm levels, accounting for matrix effects via standard addition. Accelerated stability studies (40°C/75% RH for 6 months) assess leaching kinetics. Cross-validate with GC-FID for volatile derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
